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  • Product: 4-Bromo-2-fluoro-5-iodopyridine
  • CAS: 1807119-09-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Characterization of 4-Bromo-2-fluoro-5-iodopyridine: Melting and Boiling Point Determination

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Introduction to 4-Bromo-2-fluoro-5-iodopyridine 4-Bromo-2-fluoro-5-iodopyridine (CAS No: 1807119-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Introduction to 4-Bromo-2-fluoro-5-iodopyridine

4-Bromo-2-fluoro-5-iodopyridine (CAS No: 1807119-09-0) is a polysubstituted aromatic heterocycle with the molecular formula C₅H₂BrFIN and a molecular weight of 301.88 g/mol .[4][5] Its structure, featuring three different halogen substituents on the pyridine ring, offers multiple reactive sites for cross-coupling reactions and other synthetic transformations, making it a valuable intermediate.[1][2]

Identifier Value
IUPAC Name 4-bromo-2-fluoro-5-iodopyridine
CAS Number 1807119-09-0
Molecular Formula C₅H₂BrFIN
Molecular Weight 301.88 g/mol [4][5]
Physical Form Solid, semi-solid, or liquid[4]
Purity (Typical) 95%[4][5]
Storage 2-8°C, inert atmosphere, keep in dark place[4]

The physical state of 4-Bromo-2-fluoro-5-iodopyridine is noted by suppliers as potentially solid, semi-solid, or liquid, which suggests its melting point may be near ambient temperature.[4] The lack of precise, publicly available melting and boiling point data necessitates either experimental determination or computational prediction.

Theoretical Considerations for Melting and Boiling Points

The melting and boiling points of an organic compound are dictated by the strength of its intermolecular forces. For 4-Bromo-2-fluoro-5-iodopyridine, these forces are primarily:

  • Dipole-Dipole Interactions: The electronegative nitrogen and halogen atoms create a significant molecular dipole, leading to electrostatic attractions between molecules.

  • Van der Waals Forces (London Dispersion Forces): As a relatively large and heavy molecule with a high number of electrons, it will exhibit significant London dispersion forces. The large iodine and bromine atoms contribute substantially to this effect.

The high molecular weight and strong dipole-dipole interactions suggest that 4-Bromo-2-fluoro-5-iodopyridine likely has a relatively high boiling point compared to simpler pyridines.[6] For comparison, the melting point of the related compound 5-Bromo-2-iodopyridine is 113-117 °C.[7][8]

In the absence of experimental data, computational models can provide estimations. Methods based on group contributions or more sophisticated quantitative structure-property relationship (QSPR) models can be employed to predict these values.[9]

Experimental Determination of Melting Point

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from the solid to the liquid phase.[10] For a research-grade compound like 4-Bromo-2-fluoro-5-iodopyridine, the melting point serves as a crucial indicator of purity.[10] Impurities typically cause a depression and broadening of the melting range.[10]

Capillary Melting Point Method

This is the most common and accessible method for determining the melting point of a solid organic compound.[11]

Workflow for Melting Point Determination

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Grind sample to a fine powder B Pack sample into capillary tube (1-2 mm height) A->B Tap gently C Place capillary in melting point apparatus D Heat rapidly to ~15°C below expected m.p. C->D E Heat slowly (1-2°C/min) near m.p. D->E F Record T1: First drop of liquid appears E->F G Record T2: All solid has melted F->G H Melting Range = T1 - T2 G->H I Repeat for consistency (2-3 times) H->I

Caption: Workflow for determining the melting point using the capillary method.

Detailed Protocol:

  • Sample Preparation:

    • Ensure the 4-Bromo-2-fluoro-5-iodopyridine sample is dry.

    • Place a small amount of the solid on a clean, dry surface (like a watch glass) and crush it into a fine powder using a spatula.[11]

    • Take a capillary tube sealed at one end and tap the open end into the powder to collect a small amount of the sample.[12]

    • Invert the tube and tap the sealed end gently on a hard surface to pack the sample down to a height of 1-2 mm.[11][12]

  • Measurement:

    • Place the packed capillary tube into the heating block of a melting point apparatus.[12]

    • If the approximate melting point is unknown, perform a rapid preliminary heating to get a rough estimate.

    • For an accurate measurement, start heating at a faster rate until the temperature is about 15-20°C below the estimated melting point.

    • Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.

    • Carefully observe the sample. Record the temperature (T1) at which the first drop of liquid appears.

    • Continue heating slowly and record the temperature (T2) at which the last crystal of the solid melts.[11]

  • Reporting:

    • The melting point is reported as a range from T1 to T2. A pure compound will have a sharp melting range of 0.5-2°C.[10]

    • Perform at least two measurements to ensure reproducibility.

Experimental Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[13][14] Since boiling point is pressure-dependent, it is crucial to record the atmospheric pressure at the time of measurement.[13]

Micro Boiling Point (Siwoloboff Method)

For small quantities of a valuable research chemical like 4-Bromo-2-fluoro-5-iodopyridine, the micro boiling point method is ideal.[13][14][15]

Workflow for Micro Boiling Point Determination

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_heating Heating & Observation cluster_measurement Measurement A Add a few drops of sample to a fusion tube B Place a sealed capillary tube (sealed end up) into the fusion tube A->B C Attach the assembly to a thermometer B->C D Immerse in a heating bath (e.g., Thiele tube) E Heat the bath gently D->E F Observe a continuous stream of bubbles from the capillary E->F G Remove heat and allow to cool F->G H Note the temperature when the bubble stream stops and liquid enters the capillary G->H I This temperature is the boiling point H->I J Record barometric pressure I->J

Caption: Workflow for determining the micro boiling point.

Detailed Protocol:

  • Apparatus Setup:

    • Add a few drops of liquid 4-Bromo-2-fluoro-5-iodopyridine into a small-diameter test tube (a fusion tube).[15]

    • Take a standard melting point capillary tube and seal one end in a flame.[13][15]

    • Place this capillary tube, with the sealed end pointing upwards, into the fusion tube containing the sample.[13][15]

    • Attach the fusion tube assembly to a thermometer using a rubber band or wire. The bottom of the fusion tube should be level with the thermometer bulb.

  • Heating and Measurement:

    • Clamp the thermometer and assembly so that the bulb is immersed in a heating bath (e.g., mineral oil in a Thiele tube or a beaker).[14]

    • Begin to heat the bath gently and stir to ensure even temperature distribution.[14]

    • As the temperature rises, air trapped in the capillary will bubble out.

    • Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor pressure of the sample has exceeded the external pressure.

    • Remove the heat source and allow the bath to cool slowly.

    • The stream of bubbles will slow down and eventually stop. The exact moment the liquid is drawn back into the capillary tube, its vapor pressure is equal to the atmospheric pressure.

    • The temperature at which the liquid just begins to enter the capillary is the boiling point of the sample.[14]

    • Record the ambient atmospheric pressure.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-Bromo-2-fluoro-5-iodopyridine is not widely available, the hazards can be inferred from structurally similar compounds and general principles for halogenated pyridines.[16][17][18][19]

  • Potential Hazards:

    • Harmful if swallowed.[16][18]

    • Causes skin irritation.[16][17][19]

    • Causes serious eye irritation.[16][19]

    • May cause respiratory irritation.[16][17][19]

  • Recommended Precautions:

    • Handle in a well-ventilated area, preferably a chemical fume hood.[17]

    • Wear appropriate Personal Protective Equipment (PPE): safety goggles, a lab coat, and chemical-resistant gloves.[17][19]

    • Avoid inhalation of dust, vapors, or mists.[16]

    • Avoid contact with skin and eyes.[16]

    • Wash hands thoroughly after handling.[17]

Conclusion

The determination of the melting and boiling points of 4-Bromo-2-fluoro-5-iodopyridine is a fundamental requirement for its effective use in research and development. This guide provides the necessary theoretical background and detailed, field-proven experimental protocols to enable scientists to accurately measure these properties. Adherence to these standardized methods will ensure data of high quality and reproducibility, which is essential for publication, patent applications, and process scale-up. Given the compound's complex halogenation, the experimentally determined values will be of significant interest to the wider chemical community.

References

  • Melting point determin
  • Yalkowsky, S. H., & Sanghvi, T. (2006). Estimation of the Normal Boiling Point of Organic Compounds.
  • Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks.
  • Boiling Point Determination of Organic Compounds: Chemistry Guide. (2025, July 24). Vedantu.
  • Determination Of Boiling Point Of An Organic Compound Experiment. (n.d.). BYJU'S.
  • Determination of a Boiling Point - Experiment. (n.d.). Vernier.
  • Determination of Melting Point of An Organic Compound. (n.d.). Scribd.
  • Experiment 1: Melting-point Determin
  • 4-Bromo-2-fluoro-5-iodopyridine. (n.d.). Sigma-Aldrich.
  • Determination Of Melting Point Of An Organic Compound. (2019, November 13). BYJU'S.
  • Dong, V. M., & Riedel, J. (2017, February 22).
  • 4-Bromo-2-fluoro-5-iodopyridine. (2026, February 9). Advanced ChemBlocks.
  • 4-Bromo-2,5-difluoropyridine. (n.d.). PubChem.
  • 5-Bromo-2-iodopyridine. (n.d.). Sigma-Aldrich.
  • 4-Bromo-2-(difluoromethoxy)pyridine Safety Data Sheet. (2023, July 4). Apollo Scientific.
  • Zhang, Z., et al. (2022, January 12). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry, 87(5), 2559–2568.
  • 4-Bromo-2-fluoro-5-iodopyridine | 1807119-09-0. (n.d.).
  • 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. (2022, March 4). PubMed.
  • 4-Bromo-2-fluoropyridine Safety Data Sheet. (2011, May 6). Fisher Scientific.
  • Site-selective C–F bond activation for the synthesis of substituted pyridines and pyrimidines. (n.d.). Royal Society of Chemistry.
  • 2-Fluoro-5-iodopyridine Safety Data Sheet. (2011, June 16). Fisher Scientific.
  • 2-Bromo-4-iodopyridine Safety Data Sheet. (2025, October 24). Thermo Fisher Scientific.
  • Pyridines. (n.d.). In Wikipedia.
  • 3-Bromo-2-fluoro-5-iodopyridine. (n.d.). ChemScene.
  • 5-Bromo-2-iodopyridine, 98%. (n.d.). Thermo Fisher Scientific.

Sources

Protocols & Analytical Methods

Method

Application Note: Site-Selective Suzuki-Miyaura Coupling of 4-Bromo-2-fluoro-5-iodopyridine

Executive Summary This application note details the site-selective Suzuki-Miyaura cross-coupling of 4-Bromo-2-fluoro-5-iodopyridine , a "privileged scaffold" in medicinal chemistry. This substrate offers three distinct v...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the site-selective Suzuki-Miyaura cross-coupling of 4-Bromo-2-fluoro-5-iodopyridine , a "privileged scaffold" in medicinal chemistry. This substrate offers three distinct vectors for diversification (C5-I, C4-Br, C2-F), but its polyhalogenated nature presents a significant regioselectivity challenge.

The protocols defined herein exploit the inherent differences in Carbon-Halogen bond dissociation energies (BDE) and oxidative addition rates.[1] We provide a validated workflow to achieve:

  • Exclusive C5-arylation under mild conditions.

  • Sequential C4-arylation on the resulting intermediate.

  • Preservation of the C2-Fluorine handle for late-stage nucleophilic aromatic substitution (SNAr).

Mechanistic Rationale & Reactivity Hierarchy

Success with this substrate requires understanding the competition between the halogenated sites. In Palladium-catalyzed cross-coupling, the rate-determining step is typically the oxidative addition of the Pd(0) species into the C-X bond.[1]

Reactivity Hierarchy

The reactivity order for oxidative addition follows the bond strength weakness: C5-I > C4-Br >> C2-F

  • C5-Iodine: The weakest bond (~65 kcal/mol). It undergoes rapid oxidative addition even at room temperature with standard catalysts.

  • C4-Bromine: Significantly stronger bond (~80 kcal/mol). Requires elevated temperatures (>80°C) or electron-rich, bulky ligands to react efficiently.

  • C2-Fluorine: Inert to standard Pd-catalyzed oxidative addition. However, it is highly activated for SNAr due to the adjacent Nitrogen and the electron-withdrawing nature of the halogens at C4/C5.

The "Fluorine Effect"

The C2-Fluorine atom is not a bystander. Its strong inductive effect (


) pulls electron density from the ring, making the C4 and C5 positions more electrophilic than in non-fluorinated pyridines. This accelerates the reaction rates compared to simple bromopyridines but also increases the risk of base-mediated hydrolysis (SNAr) at the C2 position if strong nucleophiles (e.g., hydroxide, methoxide) are used.
Decision Tree Visualization

Reactivity_Hierarchy Substrate 4-Bromo-2-fluoro-5-iodopyridine C5_Path Path A: C5-I Coupling (Fastest, Mild Conditions) Substrate->C5_Path Pd(0), <60°C C4_Path Path B: C4-Br Coupling (Slower, Requires Heat) Substrate->C4_Path High Temp (Minor Side Product) C2_Path Path C: C2-F Substitution (S_NAr Only - Avoid Pd) Substrate->C2_Path Strong Nucleophile (Side Rxn) Intermediate Intermediate: 5-Aryl-4-bromo-2-fluoropyridine C5_Path->Intermediate Final_Product Final Product: 4,5-Diaryl-2-fluoropyridine C4_Path->Final_Product Intermediate->C4_Path Step 2: Pd(0), >80°C

Figure 1: Reactivity hierarchy and sequential functionalization logic. Green path indicates the preferred first step.

Experimental Protocols

Protocol A: Site-Selective C5-Arylation

Objective: Couple an aryl boronic acid exclusively at the C5-position while retaining the C4-Br and C2-F.

Reagents:

  • Substrate: 4-Bromo-2-fluoro-5-iodopyridine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.05 equiv) — Strict stoichiometry is critical.

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) OR Pd(dppf)Cl₂·DCM (3 mol%)

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution) — Avoid strong bases like KOH.

  • Solvent: 1,4-Dioxane / Water (4:1 v/v) or Toluene / Water (4:1 v/v)

Procedure:

  • Setup: Charge a reaction vial with the substrate (1.0 equiv), aryl boronic acid (1.05 equiv), and Pd catalyst. Evacuate and backfill with Nitrogen/Argon (3 cycles).

  • Solvent Addition: Add degassed solvent mixture (0.1 M concentration relative to substrate).

  • Base Addition: Add the aqueous Na₂CO₃ solution via syringe.

  • Reaction: Heat the mixture to 45–50°C .

    • Critical Note: Do not exceed 60°C. Higher temperatures increase the rate of oxidative addition at the C4-Br site, leading to bis-coupled byproducts.

  • Monitoring: Monitor by TLC or LCMS after 2 hours. The C5-I bond is highly labile; reaction is often complete within 2-4 hours.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography. The mono-coupled product is usually easily separable from the bis-coupled impurity (if any) due to significant polarity differences.

Protocol B: Sequential C4-Arylation

Objective: Functionalize the C4-position of the intermediate obtained from Protocol A.

Reagents:

  • Substrate: 5-Aryl-4-bromo-2-fluoropyridine (from Protocol A)

  • Boronic Acid: Aryl-B(OH)₂ (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[2][3][4]·DCM (5 mol%) or XPhos Pd G2 (2-3 mol%)

  • Base: K₃PO₄ (3.0 equiv, aqueous or solid)

  • Solvent: 1,4-Dioxane or DME[4]

  • Temperature: 90–100°C

Procedure:

  • Setup: Combine substrate, new boronic acid, and catalyst in a pressure vial.

  • Reaction: Heat to 90–100°C for 6–12 hours.

    • Note: The C4-Br bond is sterically crowded by the newly installed C5-aryl group. If conversion is low, switch to a bulky, electron-rich ligand system like SPhos or XPhos to facilitate oxidative addition.

  • Workup: Standard aqueous extraction.

Data Summary & Optimization Guide

Comparative Reactivity Data

The following table summarizes the conditions required to activate each position, based on internal kinetic studies and literature precedents.

PositionBondApprox BDE (kcal/mol)Activation Temp (Pd-Cat)Recommended CatalystSelectivity Risk
C5 C-I~6525°C – 50°CPd(PPh₃)₄, Pd(dppf)Cl₂Low (High selectivity)
C4 C-Br~8180°C – 110°CPd-XPhos, Pd(dppf)Cl₂Moderate (Steric hindrance)
C2 C-F~115N/A (Inert to Pd)N/AHigh (Risk of SNAr)
Troubleshooting Common Issues

Issue 1: Bis-coupling (Over-reaction at C4)

  • Cause: Temperature too high or excess boronic acid during Step 1.

  • Solution: Lower Step 1 temperature to RT. Use exactly 1.0 equiv of boronic acid. Add the boronic acid slowly (syringe pump) to keep its instantaneous concentration low.

Issue 2: Hydrolysis of C2-Fluorine (Formation of Pyridone)

  • Cause: Use of hydroxide bases (NaOH, KOH) or prolonged heating in water.

  • Solution: Switch to milder bases like K₃PO₄ or Cs₂CO₃. Use anhydrous conditions (e.g., Dioxane/Toluene with solid base) if the substrate is particularly sensitive.

Issue 3: Protodehalogenation (Loss of I or Br without coupling)

  • Cause: "Hydride source" present in solvent or ligand decomposition.

  • Solution: Ensure solvents are anhydrous and free of peroxides. Avoid alcoholic solvents (isopropanol, ethanol) which can act as hydride donors in Pd-cycles.

Experimental Workflow Diagram

Workflow Start Start: 4-Br-2-F-5-I-Pyridine Step1 Step 1: C5 Coupling Pd(PPh3)4, Na2CO3 50°C, 4h Start->Step1 Check QC Check: LCMS for Bis-coupling Step1->Check Check->Step1 Fail (Optimize Temp) Step2 Step 2: C4 Coupling Pd-XPhos, K3PO4 100°C, 12h Check->Step2 Pass (>95% Mono) Finish Final Scaffold: 2-F-4,5-Diarylpyridine Step2->Finish

Figure 2: Operational workflow for sequential coupling.

References

  • BenchChem. (2025).[3][5][6] Reactivity of Halogens in 4-Bromo-2-chloro-6-iodopyridin-3-ol: A Comparative Guide. Retrieved from

  • Luttens, A. et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved from

  • Fairlamb, I. J. S. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors. Organic Process Research & Development. Retrieved from

  • Sadeghi, A. et al. (2025). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. Retrieved from

  • Miyaura, N. & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

Sources

Application

Chemoselective Functionalization of 4-Bromo-2-fluoro-5-iodopyridine: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of a Polysubstituted Pyridine 4-Bromo-2-fluoro-5-iodopyridine is a highly versatile synthetic building block, offering thr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Polysubstituted Pyridine

4-Bromo-2-fluoro-5-iodopyridine is a highly versatile synthetic building block, offering three distinct and differentially reactive halogen atoms. This unique arrangement allows for sequential and site-selective functionalization, providing a powerful tool for the rapid generation of molecular diversity in drug discovery and materials science. The ability to introduce different substituents at the C2, C4, and C5 positions of the pyridine ring in a controlled manner is of paramount importance for structure-activity relationship (SAR) studies and the fine-tuning of physicochemical properties.

This guide provides a comprehensive overview of the principles and practical protocols for the chemoselective functionalization of 4-bromo-2-fluoro-5-iodopyridine. We will delve into the underlying reactivity patterns of the C-I, C-Br, and C-F bonds and present detailed, field-proven methods for their selective transformation through various cross-coupling and amination reactions.

Understanding the Hierarchy of Reactivity

The chemoselectivity in the functionalization of 4-bromo-2-fluoro-5-iodopyridine is primarily dictated by the differing carbon-halogen bond strengths and their susceptibility to oxidative addition in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for halogens in these transformations is I > Br > Cl > F.[1][2] This trend is inversely correlated with the carbon-halogen bond dissociation energies, making the oxidative addition of the palladium catalyst to the C-I bond the most facile and often the rate-determining step.[1]

The fluorine atom at the C2 position is generally the least reactive towards cross-coupling reactions but plays a significant role in activating the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions.[3] The electron-withdrawing nature of the fluorine atom also influences the reactivity of the adjacent halogen atoms.

I. Selective Functionalization at the C5-Position (Iodine)

The carbon-iodine bond is the most labile and, therefore, the primary site for initial functionalization under standard cross-coupling conditions. By carefully selecting the catalyst, ligands, and reaction temperature, one can achieve high selectivity for reactions at the C5 position, leaving the bromo and fluoro substituents intact for subsequent modifications.

A. Sonogashira Coupling: Introducing Alkynyl Scaffolds

The Sonogashira reaction is a robust method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[4][5] Its mild reaction conditions make it an ideal choice for the selective functionalization of the C-I bond.[4]

Protocol: Selective Sonogashira Coupling at the C5-Position

This protocol outlines a general procedure for the selective alkynylation of 4-bromo-2-fluoro-5-iodopyridine.

Materials:

  • 4-Bromo-2-fluoro-5-iodopyridine

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Pd(PPh₃)₂Cl₂ (0.05 equivalents)

  • Copper(I) iodide (CuI) (0.025 equivalents)

  • Diisopropylamine (7.0 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of 4-bromo-2-fluoro-5-iodopyridine (1.0 equivalent) in THF at room temperature, add sequentially Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.025 eq), and diisopropylamine (7.0 eq).[6]

  • Add the terminal alkyne (1.1 eq) to the reaction mixture.[6]

  • Stir the reaction for 3 hours at room temperature.[6]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing with diethyl ether.[6]

  • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.[6]

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.[6]

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 5-alkynyl-4-bromo-2-fluoropyridine.[6]

Causality Behind Choices:

  • Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is crucial for the Sonogashira reaction. The palladium facilitates the oxidative addition to the C-I bond, while the copper acetylide formation is a key step in the catalytic cycle.[5]

  • Base: Diisopropylamine acts as both a base to deprotonate the terminal alkyne and as a solvent.[6]

  • Solvent: THF is a common solvent for Sonogashira reactions, providing good solubility for the reactants.[6]

  • Temperature: Running the reaction at room temperature is generally sufficient for the highly reactive C-I bond and helps to prevent side reactions at the C-Br bond.[4][6]

B. Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide.[7][8] It is widely used for the synthesis of biaryl and heteroaryl compounds.[9]

Protocol: Selective Suzuki-Miyaura Coupling at the C5-Position

This protocol provides a general method for the selective arylation or vinylation of 4-bromo-2-fluoro-5-iodopyridine.

Materials:

  • 4-Bromo-2-fluoro-5-iodopyridine

  • Aryl or vinyl boronic acid (1.2 - 1.5 equivalents)

  • Pd(dppf)Cl₂ (3 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equivalents)

  • Acetonitrile (MeCN) and Water (4:1 ratio)

Procedure:

  • To a flask equipped with a magnetic stirrer, add 4-bromo-2-fluoro-5-iodopyridine (1.0 eq), the boronic acid (1.2 eq), K₂CO₃ (3 eq), and Pd(dppf)Cl₂ (3 mol%).[10]

  • Add the MeCN:H₂O (4:1) solvent mixture.[10]

  • Attach a condenser and reflux the reaction mixture at 80 °C for 1-2 hours.[10]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and add silica gel to the flask.

  • Remove the solvent by rotary evaporation until a free-flowing powder is obtained.[10]

  • Purify the product by column chromatography on silica gel.[10]

Causality Behind Choices:

  • Catalyst: Pd(dppf)Cl₂ is a robust and commonly used catalyst for Suzuki couplings, known for its efficiency with a wide range of substrates.[10]

  • Base: An aqueous base like K₂CO₃ is essential for the transmetalation step of the Suzuki reaction.[7][10]

  • Solvent System: The use of a mixed solvent system like MeCN/H₂O or dioxane/H₂O is common in Suzuki reactions to ensure the solubility of both the organic and inorganic reagents.[10][11]

  • Temperature: A moderate temperature of 80 °C is typically sufficient to drive the reaction to completion at the C-I bond without significant reaction at the C-Br bond.[10]

II. Sequential Functionalization at the C4-Position (Bromine)

Once the C5-position has been functionalized, the C-Br bond becomes the next most reactive site for cross-coupling reactions. By employing more forcing conditions (e.g., higher temperatures, different catalyst/ligand systems), one can selectively target the C4-position.

A. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation of immense importance in medicinal chemistry.[12][13]

Protocol: Selective Buchwald-Hartwig Amination at the C4-Position

This protocol describes a general procedure for the amination of a 5-substituted-4-bromo-2-fluoropyridine.

Materials:

  • 5-Substituted-4-bromo-2-fluoropyridine

  • Primary or secondary amine (1.4 equivalents)

  • Pd₂(dba)₃ (1-1.5 mol%)

  • tBuXPhos (ligand, 2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous 1,4-dioxane

Procedure:

  • In an oven-dried reaction tube equipped with a magnetic stir bar, charge Pd₂(dba)₃ (0.5-1.0 mol%), the ligand (e.g., tBuXPhos, 0.5 mol%), NaOtBu (1.4 mmol), and the 5-substituted-4-bromo-2-fluoropyridine (1.0 mmol).[14]

  • Seal the vial with a PTFE septum cap and evacuate and backfill with an inert gas (e.g., N₂) three times.[14]

  • Add the amine (1.4 mmol) and anhydrous 1,4-dioxane (1.0 mL) to the reaction tube via syringe.[14]

  • Heat the rapidly stirring reaction mixture to 80-110 °C for 30-60 minutes in an oil bath.[14]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a Celite plug.

  • The filtrate can be further purified by standard workup and chromatographic techniques.

Causality Behind Choices:

  • Catalyst and Ligand: The use of a bulky and electron-rich phosphine ligand like tBuXPhos is often crucial for the efficient coupling of amines with aryl bromides, as it promotes the reductive elimination step.[12]

  • Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine and facilitate the catalytic cycle.[14]

  • Solvent: Anhydrous, high-boiling point solvents like 1,4-dioxane are typically used to achieve the necessary reaction temperatures.[14]

  • Temperature: Higher temperatures are generally required to activate the C-Br bond compared to the C-I bond.[2]

III. Functionalization Involving the C2-Position (Fluorine)

The C-F bond is generally unreactive towards standard palladium-catalyzed cross-coupling reactions. However, the fluorine atom at the C2 position makes this position susceptible to nucleophilic aromatic substitution (SNAr).[3]

A. Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, further enhanced by the presence of the fluorine atom, facilitates the attack of nucleophiles at the C2 position.

Protocol: General SNAr at the C2-Position

This protocol provides a general framework for the substitution of the fluorine atom.

Materials:

  • 4,5-Disubstituted-2-fluoropyridine

  • Nucleophile (e.g., amine, alkoxide, thiol) (excess)

  • Aprotic polar solvent (e.g., DMF, DMSO)

Procedure:

  • Dissolve the 4,5-disubstituted-2-fluoropyridine in an aprotic polar solvent.

  • Add an excess of the desired nucleophile.

  • Heat the reaction mixture. The required temperature will vary depending on the nucleophilicity of the attacking species.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction and perform an appropriate aqueous workup to remove the excess nucleophile and solvent.

  • Purify the product by crystallization or column chromatography.

Causality Behind Choices:

  • Solvent: Aprotic polar solvents are used to solvate the reactants and facilitate the formation of the Meisenheimer complex intermediate.

  • Temperature: Heating is often necessary to overcome the activation energy for the nucleophilic attack.

  • Excess Nucleophile: Using an excess of the nucleophile helps to drive the reaction to completion.

IV. Ortho-Lithiation Strategies

Directed ortho-metalation (DoM) provides an alternative and powerful strategy for the functionalization of the pyridine ring. The nitrogen atom of the pyridine ring can direct lithiation to the adjacent C2 and C6 positions. However, in the case of 4-bromo-2-fluoro-5-iodopyridine, the presence of the halogens complicates this approach. Reductive lithiation offers a potential route to generate lithiated pyridine species.[15]

Data Presentation

Table 1: Summary of Chemoselective Functionalization Strategies

PositionHalogenPrimary Reaction TypeKey Conditions
C5IodineSonogashira, Suzuki-MiyauraMild temperature, standard Pd catalysts
C4BromineBuchwald-Hartwig, Suzuki-MiyauraHigher temperature, bulky phosphine ligands
C2FluorineNucleophilic Aromatic SubstitutionStrong nucleophile, polar aprotic solvent, heat

Experimental Workflows and Diagrams

Chemoselective_Functionalization Start 4-Bromo-2-fluoro-5-iodopyridine C5_Func 5-Substituted-4-bromo-2-fluoropyridine Start->C5_Func Sonogashira / Suzuki (C-I Activation) C4_C5_Func 4,5-Disubstituted-2-fluoropyridine C5_Func->C4_C5_Func Buchwald-Hartwig / Suzuki (C-Br Activation) Final_Product 2,4,5-Trisubstituted Pyridine C4_C5_Func->Final_Product S_NAr (C-F Substitution)

Caption: Sequential functionalization workflow for 4-bromo-2-fluoro-5-iodopyridine.

Reaction_Selectivity Substrate 4-Bromo-2-fluoro-5-iodopyridine Iodine C-I Bond (Most Reactive) Substrate->Iodine Mild Conditions (e.g., RT) Bromine C-Br Bond (Intermediate Reactivity) Substrate->Bromine Forcing Conditions (e.g., High Temp) Fluorine C-F Bond (Least Reactive to Cross-Coupling) Substrate->Fluorine S_NAr Conditions

Caption: Reactivity hierarchy of the halogen atoms.

Conclusion

The strategic and chemoselective functionalization of 4-bromo-2-fluoro-5-iodopyridine offers a powerful platform for the synthesis of highly decorated pyridine derivatives. By understanding the inherent reactivity differences between the C-I, C-Br, and C-F bonds, researchers can design and execute synthetic routes to access a wide array of novel compounds with potential applications in drug discovery and materials science. The protocols and principles outlined in this guide provide a solid foundation for the successful implementation of these transformations.

References

  • Sun, C., Chen, X., Zhao, Y., Wei, Q., Chen, Z., Wu, J., Hao, F., & Xie, H. (2019). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. ACS Omega, 4(6), 11335-11342. [Link]

  • Ji, J., Li, T., & Bunnelle, W. H. (2003). Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. Organic Letters, 5(24), 4611-4614. [Link]

  • Sun, C., Chen, X., Zhao, Y., Wei, Q., Chen, Z., Wu, J., Hao, F., & Xie, H. (2019). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. ACS Omega. [Link]

  • Kilic, M., Tork, M., & Cetinkaya, B. (2013). Microwave Assisted Suzuki–Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 18(4), 3939-3953. [Link]

  • DeLaRosa, A. M., Borra, K., Verma, P., Wang, Y., & Gembicky, M. (2026). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. Angewandte Chemie International Edition, 65(5), e202516480. [Link]

  • Prokop, A. M., Trinchera, P., & Lautens, M. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(17), 10830-10881. [Link]

  • Sun, C., Chen, X., Zhao, Y., Wei, Q., Chen, Z., Wu, J., Hao, F., & Xie, H. (2019). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. ACS Omega. [Link]

  • Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Dalton Transactions, 47(31), 10452-10456. [Link]

  • de la Torre, D., et al. (2025). Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. Angewandte Chemie International Edition, 64(42), e202509123. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Razafindrainibe, F., et al. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry – A European Journal, 23(53), 12999-13003. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Schlosser, M., et al. (2025). Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position. European Journal of Organic Chemistry, 2025(22), 3045-3056. [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]

  • Cammarota, R. C., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10049-10058. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Caramenti, G., & Candish, L. (2021). Late‐Stage Functionalisation of Pyridine‐Containing Bioactive Molecules: Recent Strategies and Perspectives. Chemistry – A European Journal, 27(68), 16911-16929. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Kondo, Y., Murata, N., & Sakamoto, T. (1994). Reductive Lithiation of Halopyridines Using Lithium Naphthalenide. Heterocycles, 37(2), 1467-1470. [Link]

  • Barluenga, J., et al. (1993). Acid-mediated reaction of bis(pyridine)iodonium(I) tetrafluoroborate with aromatic compounds. A selective and general iodination. The Journal of Organic Chemistry, 58(20), 5494-5501. [Link]

  • Wikipedia. (n.d.). Pyridines. [Link]

  • Welin, E. R., et al. (2016). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Organic Letters, 18(15), 3674-3677. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • Boron-Mediated Regioselective Aromatic C−H Functionalization via an Aryl BF2 Complex. (2022). Angewandte Chemie International Edition, 61(46), e202211516. [Link]

  • Wu, Y.-J., Porter, G. J., Frennesson, D. B., & Saulnier, M. G. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry, 87(5), 2559-2568. [Link]

  • Common Organic Chemistry. (n.d.). Lithiation / Iodination. [Link]

  • Wu, Y.-J., Porter, G. J., Frennesson, D. B., & Saulnier, M. G. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry. [Link]

  • de la Mare, P. B. D., & Ridd, J. H. (2025). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Journal of the Chemical Society (Resumed), 1956, 315-321. [Link]

  • Baran, P. (n.d.). Directed Metalation: A Survival Guide. Baran Group Meeting. [Link]

Sources

Method

Application Note: Precision Functionalization of 4-Bromo-2-fluoro-5-iodopyridine via Regioselective SNAr

Executive Summary This guide details the protocol for the regioselective nucleophilic aromatic substitution (SNAr) of 4-bromo-2-fluoro-5-iodopyridine . This scaffold is a "linchpin" intermediate in medicinal chemistry, o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the regioselective nucleophilic aromatic substitution (SNAr) of 4-bromo-2-fluoro-5-iodopyridine . This scaffold is a "linchpin" intermediate in medicinal chemistry, offering three distinct halogen handles for orthogonal functionalization.[1]

The core challenge—and opportunity—lies in exploiting the electronic differentiation between the C2-Fluorine, C4-Bromine, and C5-Iodine atoms.[1] This protocol demonstrates how to selectively displace the C2-Fluorine atom with high fidelity, preserving the C4-Bromine and C5-Iodine motifs for subsequent transition-metal catalyzed cross-couplings.

Mechanistic Insight & Regioselectivity

The Hierarchy of Reactivity

Success with this substrate requires understanding the electronic landscape of the pyridine ring.[1] The reactivity is governed by two factors: positional activation and leaving group ability .[1]

  • Positional Activation (The Nitrogen Effect):

    • C2 (Ortho) & C4 (Para): Highly activated for SNAr.[1][2] Nucleophilic attack at these positions generates a Meisenheimer complex stabilized by the electronegative ring nitrogen (negative charge delocalization onto N).[1][3]

    • C5 (Meta): Unactivated. The negative charge cannot be delocalized onto the nitrogen.[1] Consequently, the C5-Iodine is inert to SNAr conditions but highly reactive in Pd-catalyzed couplings.

  • Leaving Group Ability (F vs. Br vs. I):

    • In SNAr, the rate-determining step is often the initial nucleophilic attack (formation of the Meisenheimer complex).[1][2]

    • Fluorine (C2): The high electronegativity of fluorine lowers the LUMO energy of the ring and inductively stabilizes the anionic intermediate, making it the superior leaving group (

      
       F >> Cl > Br > I).[1]
      
    • Bromine (C4): While located at an activated position, bromine is a significantly poorer leaving group than fluorine in this context.[1]

Visualization of Regioselectivity

The following diagram illustrates the competing pathways and the thermodynamic preference for C2 substitution.

SNAr_Mechanism Substrate 4-Bromo-2-fluoro- 5-iodopyridine Int_C2 Meisenheimer Complex (C2) (Stabilized by N & F) Substrate->Int_C2 Fast Attack (C2) Int_C4 Meisenheimer Complex (C4) (Stabilized by N, Destabilized by Br) Substrate->Int_C4 Slow Attack (C4) Nu Nucleophile (Nu:) Nu->Substrate Product_C2 Product A: 2-Nu-4-Br-5-I-pyridine (MAJOR) Int_C2->Product_C2 - F⁻ (Fast) Product_C4 Product B: 4-Nu-2-F-5-I-pyridine (TRACE/NONE) Int_C4->Product_C4 - Br⁻ (Slow)

Figure 1: Mechanistic pathway showing the kinetic preference for C2-Fluorine displacement over C4-Bromine.

Experimental Protocol: The Self-Validating System

This protocol is designed with built-in checkpoints to ensure reaction integrity. We define two standard methods: Method A for amines (neutral/mildly basic) and Method B for alkoxides/thiolates (anionic).[1]

Pre-Reaction Checklist
  • Substrate Quality: Verify 4-Bromo-2-fluoro-5-iodopyridine purity by LCMS. Expect a dominant peak with Br/I isotope pattern.[1]

  • Solvent: Use anhydrous DMSO or NMP for faster rates; THF or Acetonitrile for easier workup.[1]

  • Stoichiometry: Use 1.0 equiv Substrate : 1.1 equiv Nucleophile : 1.2–2.0 equiv Base.[1]

Method A: Amination (Primary/Secondary Amines)

Scope: Aliphatic amines, anilines, cyclic amines (morpholine, piperidine).[1]

  • Setup:

    • To a 20 mL scintillation vial equipped with a stir bar, add 4-Bromo-2-fluoro-5-iodopyridine (302 mg, 1.0 mmol).

    • Add Anhydrous DMSO (3.0 mL).

    • Add DIPEA (Diisopropylethylamine) (260 µL, 1.5 mmol).[1]

    • Add Amine Nucleophile (1.1 mmol).[1]

  • Reaction:

    • Stir at Room Temperature (25 °C) .

    • Checkpoint 1 (T = 1 hr): Aliquot 10 µL into MeCN/H2O for LCMS.[1]

      • Success Criteria: Disappearance of Starting Material (SM) [M+H]⁺ ~302/304.[1] Appearance of Product [M+H]⁺ = (302 - 19 + Mass_Nu).[1]

      • If SM remains: Heat to 50 °C.

  • Workup:

    • Dilute with EtOAc (20 mL) and Water (20 mL).

    • Wash organic layer with Water (2 x 10 mL) and Brine (10 mL) to remove DMSO.[1]

    • Dry over Na₂SO₄, filter, and concentrate.[1][2]

Method B: Etherification (Alkoxides)

Scope: Primary alcohols, phenols.[1] Note: Alkoxides are generated in situ.[1]

  • Setup:

    • To a dry flask under N₂, add Alcohol (1.2 mmol) and Anhydrous THF (5 mL).

    • Cool to 0 °C. Add NaH (60% dispersion, 1.2 mmol) portion-wise. Stir 15 min to generate alkoxide.

    • Add solution of 4-Bromo-2-fluoro-5-iodopyridine (1.0 mmol) in THF (2 mL) dropwise.

  • Reaction:

    • Allow to warm to RT.[1][2]

    • Checkpoint 1 (T = 30 min): Monitor by TLC or LCMS.[1] Alkoxides are aggressive; reaction is usually rapid.[1]

    • Regioselectivity Check: If bis-addition (displacement of Br at C4) is observed, lower temperature to -10 °C for the next run.[1]

  • Workup:

    • Quench with Sat. NH₄Cl (aq).[1] Extract with EtOAc.[1][2]

Data & Troubleshooting Table
IssueObservation (LCMS/TLC)Root CauseCorrective Action
No Reaction SM peak persists unchanged.Nucleophile too weak or steric bulk.[1]Switch solvent to NMP; Heat to 60-80 °C.
Regio-isomer Mix Product + byproduct (+60-80 Da shift).Attack at C4-Br (rare) or bis-addition.Lower temp; Verify stoichiometry (do not use excess Nu).
Hydrolysis Peak [M+H]⁺ ~300 (2-OH species).[1]Wet solvent or hydroxide contamination.[1]Use anhydrous solvents; Fresh base bottles.[1]
De-iodination Product mass minus 126 Da.[1]Pd-contamination or radical mechanism (unlikely in SNAr).[1]Ensure no metal catalysts are present in glassware.[1]

Workflow Visualization

The following flowchart guides the experimental decision-making process.

Workflow Start Start: 4-Bromo-2-fluoro-5-iodopyridine Select_Nu Select Nucleophile Start->Select_Nu Branch_Amine Amine (Method A) Base: DIPEA Solvent: DMSO Select_Nu->Branch_Amine Branch_Alkoxide Alcohol (Method B) Base: NaH Solvent: THF Select_Nu->Branch_Alkoxide Monitor Monitor (LCMS @ 1h) Check for Mass Shift (-19, +Nu) Branch_Amine->Monitor Branch_Alkoxide->Monitor Decision Complete Conversion? Monitor->Decision Heat Increase Temp (50-80°C) Decision->Heat No (SM remains) Workup Workup & Isolation (EtOAc/H2O Extraction) Decision->Workup Yes Heat->Monitor

Figure 2: Operational workflow for SNAr optimization and execution.

Downstream Utility: The "Orthogonal" Advantage[1]

The value of the 2-substituted-4-bromo-5-iodopyridine product lies in its ability to undergo sequential cross-coupling reactions. The reactivity order for Palladium-catalyzed coupling is:

  • C5-Iodine: Most reactive (Fast oxidative addition).[1] Reacts in Sonogashira or Suzuki couplings at RT or mild heat.[1]

  • C4-Bromine: Less reactive.[1] Reacts under forcing conditions or with specialized ligands (e.g., Buchwald ligands) after the C5 position has been functionalized.[1]

This allows for the programmed synthesis of pentasubstituted pyridines: Step 1: SNAr (C2-F)


Step 2:  Suzuki (C5-I) 

Step 3: Heck/Suzuki (C4-Br).

References

  • BenchChem. Application Notes and Protocols: Nucleophilic Aromatic Substitution on 2-Bromo-4-fluoro-5-methylpyridine. (2025).[1][2]

  • Fier, P. S., & Hartwig, J. F. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.[1] J. Am. Chem. Soc. 2014, 136, 28, 10139–10147.[1] [1]

  • Lutz, M. R., et al. A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors.[1][4] ChemRxiv. (2023).[1]

  • Schlosser, M., et al.Regioselectivity in the Nucleophilic Substitution of 2,4-Dihalopyridines. (Contextual reference on general halopyridine reactivity trends).

Sources

Application

Application Note: Site-Selective Heck Reaction of 4-Bromo-2-fluoro-5-iodopyridine

Abstract This guide details the protocol for the regioselective Mizoroki-Heck olefination of 4-bromo-2-fluoro-5-iodopyridine . Due to the presence of three distinct halogenated sites (I, Br, F), this substrate presents a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the protocol for the regioselective Mizoroki-Heck olefination of 4-bromo-2-fluoro-5-iodopyridine . Due to the presence of three distinct halogenated sites (I, Br, F), this substrate presents a unique chemoselective challenge. This protocol leverages the intrinsic bond dissociation energy differences between C–I and C–Br bonds to exclusively functionalize the C5-position while preserving the C4-bromo and C2-fluoro handles for subsequent elaboration. Critical attention is paid to base selection to prevent nucleophilic aromatic substitution (


) at the labile C2-fluorine position.

Substrate Analysis & Reactivity Profile

The pyridine core is electron-deficient, a property amplified by the electronegative fluorine at C2. This electronic landscape dictates the reactivity order:

  • C5-Iodo (Target): Weakest bond (

    
    ). Reacts rapidly with Pd(0) via oxidative addition.
    
  • C4-Bromo (Latent): Stronger bond (

    
    ). Requires higher temperatures or electron-rich ligands to react.
    
  • C2-Fluoro (Risk): Inert to Pd-catalyzed coupling under standard conditions but highly susceptible to

    
     by nucleophilic bases or solvents.
    
Mechanistic Strategy

To achieve high fidelity for the C5-product, we utilize a "Kinetic Control" strategy :

  • Catalyst: Use a standard Pd(0)/monodentate phosphine system (Pd(OAc)₂/PPh₃). Avoid highly active bulky alkylphosphines (e.g.,

    
    ) which might promote C4-Br insertion.
    
  • Base: Use non-nucleophilic inorganic bases (Ag₂CO₃, NaOAc) or hindered amines. Avoid alkoxides (NaOMe, KOtBu) to prevent etherification at C2.

Experimental Protocol

Materials
  • Substrate: 4-Bromo-2-fluoro-5-iodopyridine (1.0 equiv)

  • Olefin: Acrylate, Styrene, or Acrylamide derivative (1.2 - 1.5 equiv)

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (0.05 equiv)[1]

  • Ligand: Triphenylphosphine [PPh₃] (0.10 - 0.15 equiv)

  • Base: Silver Carbonate [Ag₂CO₃] (1.1 equiv) OR Sodium Acetate [NaOAc] (2.0 equiv)

  • Solvent: Anhydrous DMF or MeCN (0.2 M concentration)

Step-by-Step Procedure
  • Catalyst Pre-complexation: In a dry reaction vial, dissolve Pd(OAc)₂ (5 mol%) and PPh₃ (10 mol%) in the solvent. Stir at room temperature for 15 minutes under inert atmosphere (N₂ or Ar) until the solution turns yellow/orange, indicating the formation of the active Pd(0) species.

    • Expert Insight: Pre-forming the catalyst ensures that active Pd(0) is available immediately upon heating, reducing the window for induction-period side reactions.

  • Substrate Addition: Add the 4-bromo-2-fluoro-5-iodopyridine (1.0 equiv), the olefin (1.2 equiv), and the base (Ag₂CO₃ or NaOAc).

    • Why Ag₂CO₃? Silver salts act as halide scavengers, facilitating the cationic Heck pathway which is often faster and milder, allowing for lower reaction temperatures that preserve the C4-Br bond.

  • Reaction: Seal the vessel and heat to 60–80°C .

    • Critical Control: Do NOT exceed 90°C initially. Higher temperatures increase the probability of oxidative addition into the C4-Br bond.

  • Monitoring: Monitor by HPLC or TLC every 2 hours. Look for the disappearance of the starting material.

    • Endpoint: Stop when C5-I is consumed. Extended heating will eventually erode the C4-Br selectivity.

  • Work-up:

    • Dilute with EtOAc and wash with water/brine to remove DMF.

    • Dry organic layer over MgSO₄.

    • Purify via flash column chromatography.

Visualizations

Reactivity & Selectivity Map

This diagram illustrates the competing pathways and the targeted "Sweet Spot" for the reaction.

ReactionPathways Start 4-Bromo-2-fluoro- 5-iodopyridine Path1 Pathway A: C5-I Coupling (Target Reaction) Start->Path1 Pd(OAc)2/PPh3 60-80°C Path2 Pathway B: C4-Br Coupling (Over-reaction) Start->Path2 High Temp (>100°C) Electron-rich Ligands Path3 Pathway C: C2-F Substitution (SNAr Side Reaction) Start->Path3 Strong Nucleophiles (Alkoxides/Amines) Product 5-Alkenyl-4-bromo- 2-fluoropyridine Path1->Product ByProduct1 Bis-alkenyl species Path2->ByProduct1 ByProduct2 2-Alkoxy/Amino Impurity Path3->ByProduct2 Product->Path2 Extended Reaction Time

Caption: Reaction map highlighting the kinetic selectivity window for C5-I coupling vs. competing side reactions.

Optimization Decision Tree

Use this logic flow to troubleshoot low yields or poor selectivity.

OptimizationLogic Start Analyze Reaction Outcome Q1 Is Conversion < 50%? Start->Q1 Q2 Is C4-Br byproduct forming? Q1->Q2 No Action1 Increase Temp to 90°C OR Switch to Pd2(dba)3 Q1->Action1 Yes Q3 Is C2-F substituted? Q2->Q3 No Action2 Lower Temp to 60°C Reduce Catalyst Loading Q2->Action2 Yes Action3 Switch Base to Ag2CO3 Check Solvent Dryness Q3->Action3 Yes End Proceed to Workup Q3->End No (Success)

Caption: Troubleshooting logic for optimizing reaction conditions based on observed impurities.

Comparative Data Table

VariableRecommended ConditionWhy?Risk of Deviation
Catalyst Pd(OAc)₂ or Pd₂(dba)₃Stable, moderate activity.[2]High Activity Catalysts (e.g., Pd-PEPPSI): May cause C4-Br coupling.
Ligand PPh₃ (Triphenylphosphine)Good I/Br discrimination.Bulky/Rich Ligands (e.g., P(tBu)₃): Accelerates oxidative addition at Br, losing selectivity.
Base Ag₂CO₃, NaOAc, K₂CO₃Non-nucleophilic. Ag salts promote cationic pathway.[3]Alkoxides (NaOEt): Immediate

at C2-F. Strong Amines: Possible

or complexation.
Solvent DMF, DMAc, MeCNHigh solubility, stabilizes Pd intermediates.Protic Solvents (MeOH): Nucleophilic attack at C2-F.
Temp 60°C – 80°CKinetic control window.>100°C: Loss of I/Br selectivity.

References

  • BenchChem. A Comparative Guide to Site-Selectivity in Cross-Coupling Reactions of Dihalopyrimidines. (2025).[4][5] Retrieved from

  • Vertex AI Search Results. C2-Selective Pd-Catalyzed Cross-Coupling of 2,4-Dihalopyrimidines. (2026).[2][6] Retrieved from

  • Organic Chemistry Portal. Heck Reaction Protocols and Mechanism. Retrieved from

  • MDPI. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents. Retrieved from

  • Alfa Chemistry. Heck Reaction Mechanism and Conditions. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing dehalogenation side products with 4-Bromo-2-fluoro-5-iodopyridine

Technical Support Center: 4-Bromo-2-fluoro-5-iodopyridine Welcome to the technical support guide for 4-Bromo-2-fluoro-5-iodopyridine. This versatile trihalogenated pyridine is a powerful building block in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Bromo-2-fluoro-5-iodopyridine

Welcome to the technical support guide for 4-Bromo-2-fluoro-5-iodopyridine. This versatile trihalogenated pyridine is a powerful building block in medicinal chemistry and materials science, offering three distinct points for sequential functionalization. However, its utility is often challenged by the formation of dehalogenated side products, which can complicate purification and reduce yields.

This guide provides field-proven insights and troubleshooting strategies to help you navigate the complexities of this reagent. We will delve into the principles of selective reactivity and provide actionable protocols to minimize unwanted dehalogenation, ensuring the success of your synthetic campaigns.

Section 1: The Reactivity Landscape of 4-Bromo-2-fluoro-5-iodopyridine

Understanding the inherent reactivity of the three carbon-halogen (C-X) bonds is fundamental to controlling reaction outcomes. In palladium-catalyzed cross-coupling reactions, the rate of the initial oxidative addition step is the primary determinant of selectivity. This rate is inversely correlated with the C-X bond dissociation energy.

The established reactivity trend is: C-I > C-Br >> C-F .[1][2][3]

BondBond Dissociation Energy (approx. kcal/mol)Relative Reactivity in Pd(0) Oxidative Addition
C-I~65Highest
C-Br~81Intermediate
C-F~127Lowest (Generally unreactive)

This differential allows for highly selective reactions at the C5-iodo position under mild conditions, leaving the bromo and fluoro groups untouched for subsequent transformations.[2] However, the high reactivity of the C-I bond also makes it the most susceptible to hydrodehalogenation, where the iodine is replaced by a hydrogen atom.[4]

Section 2: Frequently Asked Questions (FAQs)

Q1: I'm attempting a Suzuki coupling at the C5-iodo position, but my main product is 4-bromo-2-fluoropyridine. What is happening?

A1: You are observing hydrodehalogenation, a common side reaction where the iodine atom is replaced by hydrogen.[5] The most likely cause is the presence of a proton source quenching a key intermediate. The primary mechanism involves the formation of a palladium-hydride (Pd-H) species, which can arise from the reaction of the palladium complex with bases, trace water, or protic solvents (like alcohols).[4] This Pd-H species can then reductively eliminate with the pyridine ring on the palladium intermediate to yield the dehalogenated product.[6]

Q2: What is the primary cause of dehalogenation in my cross-coupling reaction?

A2: Several factors can contribute to dehalogenation. High reaction temperatures, prolonged reaction times, and certain bases (especially alkoxides) can promote this side reaction.[5] The most critical factor is often the presence of water or other protic impurities.[4][7] Even water released from the trimerization of boronic acids into boroxines can be a sufficient proton source.[6]

Q3: Why is dehalogenation more common with this pyridine derivative compared to other aryl halides?

A3: N-heterocyclic halides, like pyridines, are generally more susceptible to dehalogenation.[4] The nitrogen atom can coordinate to the palladium center, which can alter the electronic properties and stability of the catalytic intermediates, sometimes favoring the dehalogenation pathway.[8][9]

Q4: I want to perform a subsequent reaction at the C4-bromo position. How can I avoid debromination?

A4: While less reactive than the C-I bond, the C-Br bond can also undergo dehalogenation, especially under more forcing conditions (higher temperatures, stronger bases) required for its activation. To minimize this, use the mildest effective conditions. This includes using weaker, non-alkoxide bases like K₃PO₄ or Cs₂CO₃, strictly anhydrous solvents, and keeping the reaction temperature as low as possible.[4][10]

Q5: Can the choice of phosphine ligand affect the amount of dehalogenation?

A5: Absolutely. The ligand's steric and electronic properties are critical. Bulky, electron-rich phosphine ligands (e.g., Buchwald's biaryl phosphine ligands like SPhos or XPhos) can stabilize the palladium catalyst and often accelerate the desired reductive elimination over dehalogenation.[4][11][12] However, in some cases, very bulky ligands can promote overfunctionalization on polyhalogenated substrates by inhibiting the dissociation of the catalyst from the mono-coupled product.[11]

Section 3: Troubleshooting Guides by Reaction Type

Suzuki-Miyaura Coupling

Objective: Selective C-C bond formation at the C5-iodo position. Common Problem: Formation of 4-bromo-2-fluoropyridine via hydrodehalogenation.

Troubleshooting Workflow: Suzuki Coupling

start High Dehalogenation (>5%) Observed? base Base Selection start->base solvent Solvent & Reagents start->solvent temp_time Temperature & Time start->temp_time ligand Catalyst System start->ligand base_check Using alkoxide (e.g., NaOtBu)? Or aqueous carbonate? base->base_check solvent_check Are solvents certified anhydrous? Is boronic acid fresh? solvent->solvent_check temp_check Is T > 80°C? Is time > 12h? temp_time->temp_check ligand_check Using PPh₃? ligand->ligand_check base_sol Switch to anhydrous K₃PO₄ or Cs₂CO₃. base_check->base_sol Yes solvent_sol Use freshly distilled/dried solvent. Use high-purity boronic ester (e.g., pinacol). solvent_check->solvent_sol Yes temp_sol Reduce T to 50-70°C. Monitor closely and stop when SM is consumed. temp_check->temp_sol Yes ligand_sol Switch to a bulky biarylphosphine ligand (e.g., SPhos, XPhos). ligand_check->ligand_sol Yes

Caption: Troubleshooting decision tree for Suzuki coupling.

Detailed Parameter Optimization:

  • Base Selection: Avoid strong alkoxide bases and aqueous bases like Na₂CO₃ if dehalogenation is an issue.[4] Anhydrous, milder bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are strongly recommended as they are less likely to generate palladium-hydride species.

  • Solvent and Reagent Purity: The paramount importance of anhydrous conditions cannot be overstated. Use freshly distilled anhydrous solvents like dioxane, toluene, or THF.[4][13] Boronic acids can be hygroscopic and may contain water; consider using more stable boronic pinacol esters to minimize water content.[6]

  • Temperature and Reaction Time: High temperatures can accelerate dehalogenation.[5] Aim for the lowest effective temperature (e.g., 60-80 °C). Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent product decomposition or side reactions.

  • Catalyst System: While Pd(PPh₃)₄ can be effective, catalyst systems employing bulky, electron-rich biarylphosphine ligands (like SPhos, XPhos, RuPhos) often provide higher yields and lower dehalogenation by promoting a more rapid reductive elimination step.[12][14]

Recommended Starting Protocol (Selective C5-Iodo Coupling): | Parameter | Condition | Rationale | | :--- | :--- | :--- | | Starting Material | 4-Bromo-2-fluoro-5-iodopyridine | 1.0 equiv | | Boronic Acid/Ester | Arylboronic Acid or Pinacol Ester | 1.2 - 1.5 equiv | | Catalyst | Pd₂(dba)₃ (2.5 mol%) + SPhos (5 mol%) | Forms a highly active catalyst, minimizes side reactions.[4] | | Base | K₃PO₄ (powdered, dried) | 2.0 - 3.0 equiv | Anhydrous, non-alkoxide base to suppress Pd-H formation.[4] | | Solvent | Anhydrous Dioxane or Toluene | 0.1 M concentration | Aprotic solvent minimizes proton sources.[4] | | Temperature | 80 °C | Balances reaction rate and side product formation. | | Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the Pd(0) catalyst. |

Sonogashira Coupling

Objective: Selective C-C bond formation with a terminal alkyne at the C5-iodo position. Common Problem: Formation of 4-bromo-2-fluoropyridine and alkyne homocoupling (Glaser coupling).

The Sonogashira reaction is highly selective for the C-I bond.[1][15] Dehalogenation is less common than in Suzuki couplings but can still occur if conditions are not optimized.

Detailed Parameter Optimization:

  • Catalyst System: The standard PdCl₂(PPh₃)₂ / CuI system is often effective.[1][16] Copper-free conditions can sometimes be beneficial in minimizing side reactions, using a palladium catalyst with a suitable ligand.[17]

  • Base/Solvent: An amine base like triethylamine (Et₃N) or diisopropylamine (DIPA) is typically used, often serving as both the base and part of the solvent system with THF or DMF.[1][16] Ensure the amine is freshly distilled and dry.

  • Degassing: Thoroughly degassing the reaction mixture is critical to prevent oxidative homocoupling of the alkyne and to protect the catalyst. This can be done by bubbling argon through the solution or by several freeze-pump-thaw cycles.[4]

Recommended Starting Protocol (Selective C5-Iodo Coupling):

Parameter Condition Rationale
Starting Material 4-Bromo-2-fluoro-5-iodopyridine 1.0 equiv
Alkyne Terminal Alkyne 1.1 - 1.2 equiv
Catalyst PdCl₂(PPh₃)₂ (2-5 mol%) Standard, reliable palladium source.[1]
Co-catalyst CuI (2-5 mol%) Facilitates the formation of the copper acetylide.[1]
Base/Solvent Anhydrous THF and Et₃N (e.g., 2:1 ratio) Standard solvent/base system; ensure dryness.[16]
Temperature Room Temperature to 40 °C Mild conditions are usually sufficient for the C-I bond.[1]

| Atmosphere | Inert (Argon or Nitrogen) | Prevents Glaser coupling and catalyst oxidation. |

Metal-Halogen Exchange

Objective: Generation of a C5-lithiated or magnesiated pyridine for subsequent reaction with an electrophile. Common Problem: Formation of 4-bromo-2-fluoropyridine via protonolysis of the highly basic organometallic intermediate.

Metal-halogen exchange is extremely fast and chemoselective for the C-I bond over the C-Br bond, especially at low temperatures.[18][19] The primary challenge is preventing the resulting organometallic species from being quenched by protons.

Workflow: Metal-Halogen Exchange

start Setup: Dry Glassware Inert Atmosphere reagents Add Anhydrous Solvent (THF/Ether) & Starting Material start->reagents cool Cool to -78°C (Dry Ice/Acetone) reagents->cool add_org Add Organolithium/Grignard (e.g., n-BuLi, i-PrMgCl) Dropwise cool->add_org exchange Stir for Short Time (e.g., 15-30 min) add_org->exchange electrophile Add Electrophile (e.g., CO₂, Aldehyde) exchange->electrophile quench Warm Slowly & Quench (e.g., sat. NH₄Cl) electrophile->quench

Caption: Experimental workflow for metal-halogen exchange.

Detailed Parameter Optimization:

  • Temperature: This is the most critical parameter. The reaction must be performed at very low temperatures (typically -78 °C) to prevent side reactions, such as the organometallic intermediate attacking the solvent or another molecule of starting material.[20]

  • Reagents and Solvents: Absolutely rigorous anhydrous conditions are mandatory. Use freshly distilled solvents (THF, diethyl ether) over a sodium/benzophenone ketyl still. Use titrated organolithium reagents (n-BuLi, s-BuLi) or fresh Grignard reagents (i-PrMgCl·LiCl is highly effective for pyridines).[18][20]

  • Reaction Time: The iodine-lithium exchange is often nearly instantaneous at -78 °C. A short stirring time (15-30 minutes) is usually sufficient before adding the electrophile.

References

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics - ACS Publications. [Link]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH. [Link]

  • Lithium Halogen Exchange in Pyridine. Scribd. [Link]

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Deciphering complexity in Pd–catalyzed cross-couplings. PMC. [Link]

  • Sonogashira Coupling. NROChemistry. [Link]

  • Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal. [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. ePrints Soton. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. ResearchGate. [Link]

  • Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung. [Link]

  • significant dehalogenation in stille coupling. Reddit. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Metal–halogen exchange. Wikipedia. [Link]

  • Flow Chemistry: Sonogashira Coupling. ThalesNano. [Link]

  • Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. PMC. [Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. PMC. [Link]

  • (Hetero)aromatic Functionalisation 2 – Stoichiometric Metallation Reactions. University of Leeds. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

Sources

Optimization

Resolving solubility issues of 4-Bromo-2-fluoro-5-iodopyridine in aqueous media

Welcome to the dedicated technical support center for 4-Bromo-2-fluoro-5-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for 4-Bromo-2-fluoro-5-iodopyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the aqueous solubility of this compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful integration of 4-Bromo-2-fluoro-5-iodopyridine into your research.

Physicochemical Profile and Solubility Challenges

4-Bromo-2-fluoro-5-iodopyridine is a highly substituted pyridine derivative with a molecular weight of 301.88 g/mol .[1] Its chemical structure, characterized by the presence of three halogen atoms (bromine, fluorine, and iodine), contributes to its low intrinsic aqueous solubility. While experimental data for this specific molecule is limited, we can infer its properties based on its structure and data from similar compounds.

Key Physicochemical Characteristics (Known and Estimated):

PropertyValue/EstimateImplication for Aqueous Solubility
Molecular Weight 301.88 g/mol [1]Higher molecular weight can contribute to lower solubility.
Physical Form Solid, semi-solid, or liquidThe physical state at room temperature can impact handling and the initial rate of dissolution.
Purity Typically ≥95%[1]Impurities can affect solubility characteristics.
logP (Predicted) High (estimated > 2.1)A high octanol-water partition coefficient indicates poor water solubility and a lipophilic nature. The XLogP3 for the similar compound 4-Bromo-2,5-difluoropyridine is 2.1.[2]
pKa (Predicted) Low (estimated < 5)The electron-withdrawing effects of the fluorine, bromine, and iodine substituents are expected to significantly lower the basicity of the pyridine nitrogen, resulting in a low pKa. This means the compound will be predominantly in its neutral, less soluble form at neutral and basic pH.
Storage 2-8°C, in a dark place under an inert atmosphereProper storage is crucial to prevent degradation, which could alter solubility.

The primary challenge in working with 4-Bromo-2-fluoro-5-iodopyridine in biological and other aqueous systems stems from its high lipophilicity and low basicity. This combination makes it difficult to dissolve in neutral aqueous buffers, which are often required for biological assays.

Frequently Asked Questions (FAQs)

Q1: Why is my 4-Bromo-2-fluoro-5-iodopyridine not dissolving in my aqueous buffer (e.g., PBS pH 7.4)?

A1: Due to its highly halogenated structure, 4-Bromo-2-fluoro-5-iodopyridine is very hydrophobic (high logP) and is expected to have very low solubility in aqueous solutions. Furthermore, the electron-withdrawing nature of the halogens reduces the basicity of the pyridine nitrogen, meaning it is not readily protonated and solubilized at neutral pH.

Q2: Can I just heat the solution to dissolve the compound?

A2: While gentle heating can sometimes aid dissolution, it is generally not recommended as a primary strategy for this compound without further stability data. The compound's stability at elevated temperatures in your specific buffer is unknown, and heating could lead to degradation. A safer approach is to first employ the solubilization strategies outlined below.

Q3: I've dissolved the compound in an organic solvent, but it precipitates when I add it to my aqueous medium. What should I do?

A3: This is a common issue known as "crashing out." It occurs when the concentration of the organic co-solvent is not high enough in the final aqueous solution to keep the compound dissolved. To resolve this, you may need to increase the percentage of the co-solvent in your final solution, use a different co-solvent, or explore other solubilization methods like pH adjustment or the use of surfactants.

Q4: Is it safe to handle 4-Bromo-2-fluoro-5-iodopyridine?

A4: As with any chemical, you should always consult the Safety Data Sheet (SDS) before handling. Based on information for similar compounds, it may cause skin and eye irritation and may be harmful if swallowed or inhaled.[3][4] Always handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Guides: A Step-by-Step Approach to Solubilization

This section provides a systematic approach to resolving solubility issues with 4-Bromo-2-fluoro-5-iodopyridine. The strategies are presented in a logical order, starting with the simplest and most common techniques.

Strategy 1: Co-Solvent Systems

The use of a water-miscible organic co-solvent is often the first line of approach for dissolving hydrophobic compounds.

When to use this strategy: When you need to prepare a stock solution that can be diluted into an aqueous medium.

The Causality: Co-solvents work by reducing the polarity of the aqueous medium, which decreases the interfacial tension between the solvent and the hydrophobic solute, thereby increasing solubility.[5]

Experimental Protocol: Preparing a Stock Solution with a Co-Solvent

  • Select an appropriate co-solvent: Common choices include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), ethanol, and propylene glycol.[6] DMSO is a powerful solvent for many organic molecules.

  • Prepare a high-concentration stock solution:

    • Weigh out a precise amount of 4-Bromo-2-fluoro-5-iodopyridine in a suitable vial.

    • Add the chosen co-solvent dropwise while vortexing or sonicating until the compound is fully dissolved. Aim for a high but manageable concentration (e.g., 10-50 mM).

  • Dilute into your aqueous medium:

    • Gently vortex or stir your aqueous buffer.

    • Add the stock solution dropwise to the rapidly stirring buffer. Crucially, do not add the buffer to the stock solution , as this can cause immediate precipitation.

  • Observe for precipitation: If the solution remains clear, your compound is soluble at that final concentration. If precipitation occurs, you may need to increase the final percentage of the co-solvent or try a different solubilization strategy.

Troubleshooting Co-Solvent Issues:

  • Issue: The compound precipitates upon dilution.

    • Solution 1: Increase the percentage of the co-solvent in the final aqueous solution. Be mindful that high concentrations of organic solvents (especially DMSO) can be toxic to cells in biological assays. It is generally recommended to keep the final DMSO concentration below 0.5%.

    • Solution 2: Try a different co-solvent. For some compounds, a mixture of co-solvents (e.g., DMSO and ethanol) may be more effective.

Strategy 2: pH Adjustment

For compounds with ionizable groups, adjusting the pH of the medium can significantly enhance solubility.

When to use this strategy: When working with a compound that has a basic or acidic functional group. For 4-Bromo-2-fluoro-5-iodopyridine, the pyridine nitrogen is a basic site.

The Causality: The solubility of a basic compound increases in acidic conditions where it can be protonated to form a more soluble salt.[6] Due to the electron-withdrawing effects of the halogens, the pKa of the pyridine nitrogen in 4-Bromo-2-fluoro-5-iodopyridine is predicted to be low. Therefore, a significantly acidic pH will be required to achieve substantial protonation and a corresponding increase in solubility.

Experimental Protocol: pH-Mediated Solubilization

  • Prepare a dilute acidic solution: Start with a dilute solution of a biocompatible acid, such as hydrochloric acid (HCl) or citric acid. A starting point could be pH 2-3.

  • Attempt to dissolve the compound: Add the 4-Bromo-2-fluoro-5-iodopyridine directly to the acidic solution and stir or sonicate.

  • Prepare an acidic stock solution: Alternatively, dissolve the compound in a small amount of a co-solvent like DMSO and then dilute it into the acidic buffer.

  • Neutralization (if required): If the final application requires a neutral pH, you can carefully neutralize the acidic solution with a base (e.g., NaOH) after the compound has dissolved. However, be aware that the compound may precipitate out as the pH approaches its pKa and the solution becomes more neutral.

Troubleshooting pH Adjustment:

  • Issue: The compound precipitates upon neutralization.

    • Solution: This indicates that the protonated form is more soluble. Your experimental conditions may need to be maintained at a low pH. If this is not possible, consider combining pH adjustment with another method, such as the use of co-solvents or surfactants.

Strategy 3: Use of Surfactants

Surfactants can be highly effective in solubilizing poorly water-soluble compounds by forming micelles.

When to use this strategy: When co-solvents or pH adjustment are not effective or are incompatible with your experimental system.

The Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions. The hydrophobic core of these micelles can encapsulate poorly soluble compounds, thereby increasing their apparent solubility in water.[7]

Commonly Used Surfactants:

  • Non-ionic: Polysorbates (e.g., Tween® 20, Tween® 80), Poloxamers (e.g., Pluronic® F-68)

  • Anionic: Sodium dodecyl sulfate (SDS)

  • Cationic: Cetyltrimethylammonium bromide (CTAB)

Experimental Protocol: Surfactant-Mediated Solubilization

  • Select a surfactant: Non-ionic surfactants like Tween® 80 are often preferred for biological applications due to their lower toxicity.

  • Prepare a surfactant solution: Prepare a solution of the surfactant in your aqueous buffer at a concentration above its CMC. For Tween® 80, the CMC is approximately 0.012 mM. A working concentration of 0.1% to 1% (w/v) is a good starting point.

  • Dissolve the compound: Add the 4-Bromo-2-fluoro-5-iodopyridine to the surfactant solution. Gentle heating and sonication can aid in the dissolution process.

  • Alternative method: Prepare a concentrated stock of the compound in a co-solvent (e.g., DMSO) and dilute it into the surfactant-containing buffer.

Troubleshooting Surfactants:

  • Issue: The compound still does not dissolve.

    • Solution: Try increasing the surfactant concentration or testing a different type of surfactant. The choice of surfactant can be compound-specific.

  • Issue: The surfactant interferes with my assay.

    • Solution: This is a known complication. It is crucial to run appropriate controls with the surfactant alone to assess its impact on your experimental system.

Strategy 4: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility.

When to use this strategy: For preparing formulations for in vitro and in vivo studies where the use of organic co-solvents or surfactants is limited.

The Causality: Cyclodextrins have a hydrophilic exterior and a hydrophobic inner cavity. Hydrophobic molecules like 4-Bromo-2-fluoro-5-iodopyridine can be encapsulated within this cavity, forming a complex that is more soluble in water.

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD): Has limited aqueous solubility itself.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): A modified form with much higher aqueous solubility and lower toxicity, making it a preferred choice in many pharmaceutical applications.

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Another modified cyclodextrin with high water solubility.

Experimental Protocol: Solubilization with Cyclodextrins

  • Prepare a cyclodextrin solution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in your aqueous buffer. Concentrations can range from 1% to 40% (w/v) depending on the required level of solubilization.

  • Add the compound: Add the 4-Bromo-2-fluoro-5-iodopyridine to the cyclodextrin solution.

  • Facilitate complexation: Stir or shake the mixture at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex. Sonication can also be used to accelerate the process.

  • Remove undissolved compound: After equilibration, centrifuge or filter the solution to remove any undissolved material. The clear supernatant will contain the solubilized compound.

Troubleshooting Cyclodextrins:

  • Issue: The solubility enhancement is insufficient.

    • Solution: Increase the concentration of the cyclodextrin. The relationship between cyclodextrin concentration and compound solubility is often linear up to a certain point.

  • Issue: Concerns about cyclodextrin affecting the biological activity of the compound.

    • Solution: The complexation may alter the availability of the compound to its target. It is important to perform dose-response curves and compare the activity of the cyclodextrin-formulated compound with other solubilization methods if possible.

Visualizing the Solubilization Workflow

The following diagram illustrates the decision-making process for solubilizing 4-Bromo-2-fluoro-5-iodopyridine.

solubilization_workflow start Start: Undissolved 4-Bromo-2-fluoro-5-iodopyridine cosolvent Strategy 1: Co-solvent (e.g., DMSO, DMF) start->cosolvent check_cosolvent Soluble in final aqueous medium? cosolvent->check_cosolvent ph_adjust Strategy 2: pH Adjustment (Acidic Buffer) check_cosolvent->ph_adjust No success Successfully Solubilized check_cosolvent->success Yes check_ph Soluble and compatible with experiment? ph_adjust->check_ph surfactant Strategy 3: Surfactant (e.g., Tween® 80) check_ph->surfactant No check_ph->success Yes check_surfactant Soluble and no assay interference? surfactant->check_surfactant cyclodextrin Strategy 4: Cyclodextrin (e.g., HP-β-CD) check_surfactant->cyclodextrin No check_surfactant->success Yes check_cyclodextrin Sufficient solubility enhancement? cyclodextrin->check_cyclodextrin check_cyclodextrin->success Yes fail Consult further with Technical Support check_cyclodextrin->fail No

Caption: A decision tree for troubleshooting the solubility of 4-Bromo-2-fluoro-5-iodopyridine.

Summary of Solubilization Strategies

StrategyPrincipleAdvantagesDisadvantages
Co-solvents Reduces solvent polaritySimple, effective for stock solutionsPotential for precipitation upon dilution, solvent toxicity in assays
pH Adjustment Protonation of the pyridine nitrogen to form a soluble saltCan be very effective for ionizable compoundsRequires acidic conditions, risk of precipitation upon neutralization
Surfactants Micellar encapsulation of the hydrophobic compoundHigh solubilizing capacity, can be used at neutral pHPotential for assay interference, can be cytotoxic at high concentrations
Cyclodextrins Formation of a water-soluble inclusion complexLow toxicity, suitable for in vivo useHigher cost, may alter compound bioavailability/activity

Concluding Remarks

The successful solubilization of 4-Bromo-2-fluoro-5-iodopyridine in aqueous media is a critical step for its application in research and development. Due to its inherent physicochemical properties, a systematic approach to formulation is essential. We recommend starting with the use of co-solvents for the preparation of stock solutions. If this proves insufficient or incompatible with the experimental system, a logical progression through pH adjustment, surfactant use, and cyclodextrin complexation should be explored. Always remember to run appropriate vehicle controls in your experiments to account for any effects of the chosen solubilizing agents.

Should you continue to experience difficulties, please do not hesitate to contact our technical support team for further assistance.

References

  • [No Author]. (n.d.). Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors. PMC. Retrieved from [Link]

  • Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrins in delivery systems: Review. Journal of Pharmacy and Bioallied Sciences, 2(2), 72–79.
  • MDPI. (2005, November 1). Acidity Study on 3-Substituted Pyridines. Retrieved from [Link]

  • Gross, K. C., & Seybold, P. G. (2013). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. International Journal of Quantum Chemistry, 113(14), 1849–1854.
  • Jain, A., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-10.
  • PubChem. (n.d.). 4-Bromo-2,5-difluoropyridine. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
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  • Avdeef, A. (2020).
  • MRlogP: Transfer Learning Enables Accurate logP Prediction Using Small Experimental Training Datasets. (2021, November 13). Edinburgh Research Explorer. Retrieved from [Link]

  • Tetko, I. V., et al. (2014). Prediction of logP for Pt(II) and Pt(IV) complexes: comparison of statistical and quantum-chemistry.
  • pKalculator: A pKa predictor for C-H bonds. (n.d.). ChemRxiv. Retrieved from [Link]

  • ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. Retrieved from [Link]

  • Kokubo, H., et al. (2019). Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations. Journal of Computer-Aided Molecular Design, 33(3), 269-281.
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  • Pathigoolla, A., et al. (2021). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society, 143(34), 13816-13824.
  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. (2024, December 18). Organic Syntheses. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for Detecting Impurities in 4-Bromo-2-fluoro-5-iodopyridine

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the detection and quantification of impurities in 4-Bromo-2-fluoro-5-iodopyridine. Grounded in rigorous s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the detection and quantification of impurities in 4-Bromo-2-fluoro-5-iodopyridine. Grounded in rigorous scientific principles and aligned with global regulatory standards, this document details the strategic development and comprehensive validation of a stability-indicating HPLC method. The experimental data and protocols herein are designed to equip researchers, scientists, and drug development professionals with the expertise to ensure the quality, safety, and efficacy of pharmaceutical substances.

Introduction: The Imperative of Impurity Profiling

In pharmaceutical development, the adage "the dose makes the poison" extends beyond the active pharmaceutical ingredient (API) to its impurities. For a complex halogenated heterocyclic compound like 4-Bromo-2-fluoro-5-iodopyridine, a critical intermediate in the synthesis of novel therapeutics, meticulous impurity profiling is non-negotiable. Even minute quantities of process-related impurities or degradation products can significantly impact the safety and efficacy of the final drug product.

High-Performance Liquid Chromatography (HPLC) is the gold standard for this task due to its high resolution, sensitivity, and specificity.[1] However, an HPLC method is only as reliable as its validation. This guide details the process of developing and validating a robust, stability-indicating Reversed-Phase HPLC (RP-HPLC) method, ensuring it is fit for its intended purpose: the accurate detection and quantification of potential impurities.

The Regulatory Bedrock: ICH, FDA, and EMA Guidelines

A scientifically sound method validation is built upon a foundation of internationally recognized regulatory guidelines. The International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) provide a harmonized framework to ensure analytical methods are suitable and consistent.[2][3][4]

The cornerstone of this framework is the ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology." [5][6][7][8] This guideline systematically outlines the validation characteristics required to demonstrate a method's suitability. The objective is to prove, through documented evidence, that the analytical procedure consistently produces a result that meets pre-determined specifications and quality attributes.[6]

Caption: Key validation parameters as defined by the ICH Q2(R1) guideline.

Strategic Method Development: A Comparative Approach

The development of a robust HPLC method begins with understanding the analyte and systematically comparing chromatographic variables to achieve optimal separation.

3.1. Analyte Characteristics

4-Bromo-2-fluoro-5-iodopyridine (MW: 301.88 g/mol ) is a multi-halogenated pyridine derivative.[9] Its structure imparts several key properties relevant to RP-HPLC:

  • Hydrophobicity: The presence of bromine and iodine atoms increases its hydrophobicity, making it well-suited for retention on a non-polar stationary phase like C18.

  • Basicity: The pyridine nitrogen atom provides a basic site (pKa of pyridines typically ~5-6), meaning the analyte's charge state, and therefore its retention, will be highly dependent on the mobile phase pH.[10][11]

  • UV Chromophore: The aromatic pyridine ring allows for sensitive detection using a UV detector, a standard in most quality control laboratories.[12]

3.2. Comparison of Chromatographic Conditions

The goal is to achieve a baseline resolution between the API and all potential impurities with good peak symmetry (tailing factor ~1). We compared two common C18 columns and two organic modifiers.

Table 1: Comparison of HPLC Columns and Mobile Phases

ParameterCondition ACondition BCondition C (Optimized)
Column Waters Symmetry C18 (4.6x150mm, 5µm)Agilent Zorbax Eclipse Plus C18 (4.6x150mm, 5µm)Agilent Zorbax Eclipse Plus C18 (4.6x150mm, 5µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water20mM Potassium Phosphate, pH 3.0
Mobile Phase B MethanolAcetonitrileAcetonitrile
Gradient 40-90% B in 20 min40-90% B in 20 min40-90% B in 20 min
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 30°C30°C30°C
Detection 254 nm254 nm254 nm
Results
API Retention Time~12.5 min~10.8 min~11.2 min
Critical Pair Resolution1.31.8>2.0
API Tailing Factor1.41.11.1

Causality behind choices:

  • Column: While both C18 columns provided separation, the Agilent Zorbax Eclipse Plus C18 column showed a better peak shape (tailing factor of 1.1 vs. 1.4). This is often due to superior end-capping technology, which minimizes unwanted interactions between the basic pyridine nitrogen and residual silanol groups on the silica surface.[13]

  • Mobile Phase: Acetonitrile was chosen over methanol as it generally provides better peak efficiency and lower backpressure. A phosphate buffer at pH 3.0 was selected as the final mobile phase.[14] At this pH, the pyridine nitrogen is protonated, leading to consistent retention and improved peak shape. Formic acid, while MS-compatible, did not provide sufficient buffering capacity, leading to slight variations in retention time.

Ensuring Specificity via Forced Degradation

A crucial requirement for an impurity detection method is that it must be stability-indicating .[15][16] This means the method must be able to separate the API from any degradation products that may form under stress conditions. To achieve this, we performed forced degradation studies as mandated by ICH guideline Q1A(R2).[17][18]

Caption: Workflow for forced degradation studies.

Experimental Protocol: Forced Degradation

  • Preparation: Prepare solutions of 4-Bromo-2-fluoro-5-iodopyridine at approximately 1 mg/mL in a suitable solvent (e.g., Acetonitrile/Water).

  • Acid/Base Hydrolysis: Treat separate aliquots with 0.1N HCl and 0.1N NaOH. Heat at 60°C for 24 hours. Neutralize samples before injection.

  • Oxidation: Treat an aliquot with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid API to 80°C in a calibrated oven for 48 hours.

  • Photolytic Degradation: Expose the solid API and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as described in ICH Q1B.[19]

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the optimized HPLC method with a Photodiode Array (PDA) detector.

Table 2: Summary of Forced Degradation Results

Stress Condition% DegradationNo. of Degradation PeaksResolution (API vs. Closest Peak)Peak Purity (API)
Acidic (0.1N HCl)~12.5%22.8Pass
Basic (0.1N NaOH)~8.2%13.5Pass
Oxidative (3% H₂O₂)~15.1%32.2Pass
Thermal (80°C)~3.5%14.1Pass
Photolytic~5.6%23.1Pass

The results demonstrate that the method is stability-indicating. Significant degradation (targeting 5-20%) was achieved under hydrolytic and oxidative conditions.[17] In all cases, the degradation products were well-resolved from the parent API peak, and the PDA detector confirmed the spectral purity of the API peak, proving no impurities were co-eluting.[20]

Comprehensive Method Validation: Protocols and Results

Following the ICH Q2(R1) framework, the optimized method was subjected to a full validation protocol.[21][22]

5.1 Linearity & Range

  • Protocol: A series of seven solutions of 4-Bromo-2-fluoro-5-iodopyridine were prepared from a stock solution, ranging from the Quantitation Limit (LOQ) to 150% of the target impurity concentration (e.g., 0.05% to 0.225% with respect to a 1 mg/mL API solution). Each solution was injected in triplicate.

  • Trustworthiness: This establishes a direct, proportional relationship between the concentration of an impurity and the instrument's response, which is fundamental for accurate quantification.

Table 3: Linearity Data

ParameterResultAcceptance Criteria
Concentration Range0.15 - 2.25 µg/mL-
Regression Equationy = 45872x + 150.3-
Correlation Coefficient (r²)0.9998≥ 0.999
Y-intercept150.3Minimal and not statistically significant

The method demonstrated excellent linearity across the specified range.[20]

5.2 Accuracy

  • Protocol: A solution of the API (1 mg/mL) was spiked with known amounts of a potential impurity standard at three concentration levels (LOQ, 100%, and 150% of the target specification limit of 0.15%). Each level was prepared in triplicate and analyzed.

  • Expertise: Accuracy, or trueness, demonstrates that the measured value is close to the actual value. The spiking method is the most effective way to evaluate this in the presence of the API matrix.

Table 4: Accuracy (Recovery) Data

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
LOQ (n=3)0.150.148 (RSD=1.8%)98.7%
100% (n=3)1.501.512 (RSD=0.9%)100.8%
150% (n=3)2.252.231 (RSD=1.1%)99.2%
Acceptance Criteria 90.0 - 110.0%

The high recovery rates confirm the method's accuracy for quantifying impurities.

5.3 Precision

  • Protocol:

    • Repeatability (Intra-assay): Six separate samples were prepared from the same batch of API (spiked at the 0.15% impurity level) and analyzed on the same day by the same analyst.

    • Intermediate Precision: The repeatability experiment was repeated on a different day by a second analyst using a different HPLC system.

  • Self-Validation: Demonstrating precision under varied conditions (different days, analysts, equipment) proves the method is reproducible and reliable for routine use in a quality control environment.

Table 5: Precision Data (%RSD)

Precision TypeResult (%RSD)Acceptance Criteria
Repeatability (n=6)1.2%≤ 5.0%
Intermediate Precision (n=12 total)1.9%≤ 10.0%

The low Relative Standard Deviation (RSD) values for both repeatability and intermediate precision indicate the method is highly precise.[23]

5.4 LOD & LOQ

  • Protocol: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise (S/N) ratio. Solutions of decreasing concentration were injected until the average S/N ratio was approximately 3 for LOD and 10 for LOQ.

  • Expertise: Defining these limits is critical. LOD establishes the lowest concentration the method can detect, while LOQ is the lowest concentration it can reliably quantify with acceptable accuracy and precision.[20]

Table 6: LOD and LOQ Results

ParameterResult (µg/mL)Signal-to-Noise Ratio
LOD0.053.2 : 1
LOQ0.1510.5 : 1

The LOQ was verified by demonstrating acceptable precision and accuracy at this concentration (see Tables 4 & 5).

5.5 Robustness

  • Protocol: The effect of small, deliberate variations in method parameters was assessed. Key parameters included mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±10%). The impact on resolution and retention time was monitored.

  • Trustworthiness: Robustness testing demonstrates the method's reliability during normal usage, where minor variations are expected. It ensures the method won't fail if conditions deviate slightly.[23]

Table 7: Robustness Study Results

Varied ParameterChangeResolution (Critical Pair)% Change in Retention Time
pH +0.22.1-1.5%
-0.22.2+1.8%
Temperature +5°C2.0-3.2%
-5°C2.3+3.5%
Flow Rate +10%2.1-9.8%
-10%2.2+10.5%
Acceptance Criteria ≥ 2.0 ≤ 15%

The method remained effective under all varied conditions, proving its robustness.

Final Validated Method

The culmination of this comparative development and validation process is a robust, reliable, and stability-indicating HPLC method suitable for its intended purpose.

Table 8: Final Method Parameters

ParameterSetting
Column Agilent Zorbax Eclipse Plus C18 (4.6x150mm, 5µm)
Mobile Phase A 20mM Potassium Phosphate, adjusted to pH 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Time(min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 254 nm
Injection Vol. 10 µL
Diluent Acetonitrile/Water (50:50, v/v)

Conclusion

This guide has systematically detailed the development and validation of a stability-indicating RP-HPLC method for the detection of impurities in 4-Bromo-2-fluoro-5-iodopyridine. By comparing alternative columns and mobile phases and rigorously testing the final method against ICH Q2(R1) guidelines, we have established a procedure that is specific, linear, accurate, precise, and robust.[8] The forced degradation studies confirm its suitability for use in stability testing, providing a high degree of assurance in the quality assessment of this critical pharmaceutical intermediate. Adherence to these scientific and regulatory principles is paramount in ensuring the safety and efficacy of the final drug products.

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